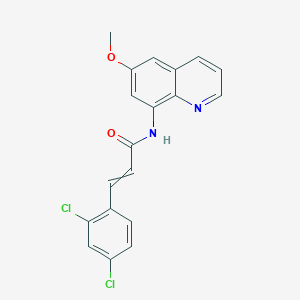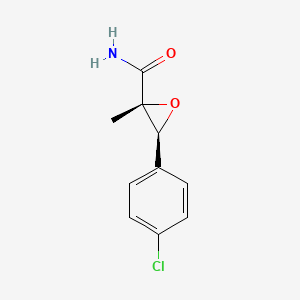
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide is a chiral epoxide compound characterized by the presence of a chlorophenyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide typically involves the epoxidation of a suitable precursor, followed by the introduction of the carboxamide group. One common method involves the use of a chlorophenyl-substituted alkene, which undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then reacted with an amine to form the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-(4-Bromophenyl)-2-methyloxirane-2-carboxamide
- (2R,3S)-3-(4-Fluorophenyl)-2-methyloxirane-2-carboxamide
- (2R,3S)-3-(4-Methylphenyl)-2-methyloxirane-2-carboxamide
Uniqueness
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-chlorophenyl)-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C10H10ClNO2/c1-10(9(12)13)8(14-10)6-2-4-7(11)5-3-6/h2-5,8H,1H3,(H2,12,13)/t8-,10+/m0/s1 |
Clé InChI |
LLTQBFKRTFVQDP-WCBMZHEXSA-N |
SMILES isomérique |
C[C@@]1([C@@H](O1)C2=CC=C(C=C2)Cl)C(=O)N |
SMILES canonique |
CC1(C(O1)C2=CC=C(C=C2)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



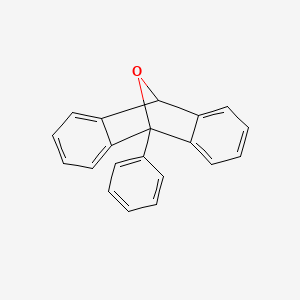
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
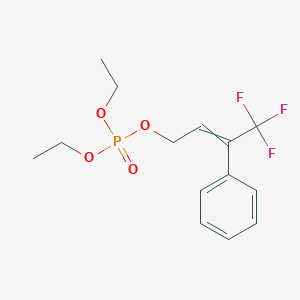

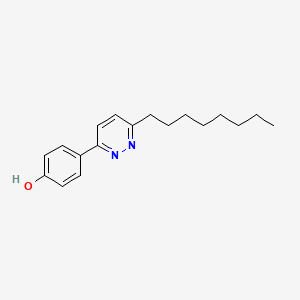
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)

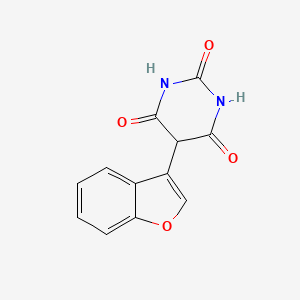
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
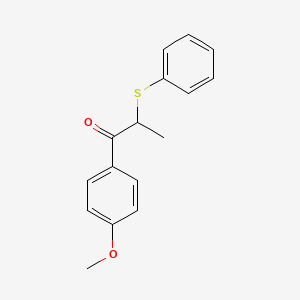
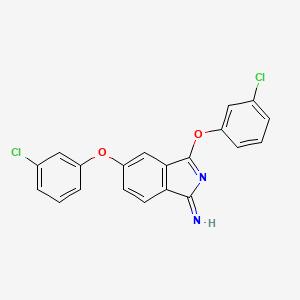
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
